Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate
Description
Structural Classification and Nomenclature
This compound belongs to the class of seven-membered saturated nitrogen heterocycles known as 1,4-diazepanes. The compound bears the systematic International Union of Pure and Applied Chemistry name this compound, reflecting its stereochemical configuration at the 5-position and the presence of a benzyl carboxylate protecting group. The molecular formula C₁₄H₂₀N₂O₂ indicates the presence of fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms, yielding a molecular weight of 248.32 grams per mole.
The structural architecture of this compound features a seven-membered saturated ring containing two nitrogen atoms at the 1 and 4 positions, which distinguishes it from the more commonly encountered six-membered piperazine analogs. The (5R)-stereochemistry designation indicates the absolute configuration at carbon-5, where a methyl substituent is positioned in the R-configuration according to Cahn-Ingold-Prelog priority rules. The benzyl carboxylate moiety serves as a carbobenzyloxy protecting group, commonly abbreviated as Cbz, which provides selective protection of one nitrogen atom during synthetic transformations.
The compound exists as a clear colorless to pale yellow liquid under standard conditions, with predicted physicochemical properties including a logarithm of partition coefficient value of 2.05 and a polar surface area of 41.57 square angstroms. These properties suggest favorable characteristics for biological membrane permeability and potential central nervous system penetration, consistent with the known pharmacological profiles of related diazepane derivatives.
Historical Context in Diazepane Chemistry
The development of 1,4-diazepane chemistry has its roots in the broader exploration of seven-membered nitrogen heterocycles that emerged from benzodiazepine research in the mid-twentieth century. The foundational work by Leo Sternbach at Hoffman-La Roche in the late 1950s, which led to the synthesis of diazepam and related benzodiazepines, established the importance of seven-membered ring systems containing nitrogen atoms for pharmaceutical applications. Although diazepam itself contains a 1,4-benzodiazepine core fused to a benzene ring, the success of this structural motif stimulated interest in saturated seven-membered diazepane analogs.
The specific development of 1,4-diazepane derivatives followed from observations that these saturated seven-membered rings could serve as bioisosteres for the more rigid benzodiazepine systems while offering greater conformational flexibility. Early synthetic approaches to diazepane derivatives were often cumbersome and not conducive to the rapid development of analogs, similar to the initial challenges faced in benzodiazepine synthesis. However, the recognition that 1,4-diazepanes could be accessed through modular synthetic strategies led to renewed interest in these heterocyclic scaffolds.
The emergence of benzyl-protected diazepane derivatives, including this compound, represents a more recent development in this field, driven by the need for selective protection strategies that allow for controlled functionalization of these bifunctional nitrogen heterocycles. The carbobenzyloxy protecting group strategy, originally developed for amino acid chemistry, proved particularly valuable for diazepane derivatives as it provides orthogonal protection that can be selectively removed under mild hydrogenolysis conditions.
Significance of the 1,4-Diazepane Scaffold in Medicinal Chemistry
The 1,4-diazepane scaffold has emerged as a privileged structure in medicinal chemistry due to its association with diverse biological activities and its utility as a conformationally flexible bioisostere for other nitrogen heterocycles. Research has demonstrated that 1,4-diazepine derivatives exhibit significant biological activities including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. These broad pharmacological profiles have made 1,4-diazepane derivatives attractive targets for pharmaceutical development and have driven continued interest in synthetic methodologies for accessing these structures.
The conformational flexibility of the seven-membered 1,4-diazepane ring system provides distinct advantages over more rigid six-membered piperazine analogs. This flexibility allows the diazepane scaffold to adopt multiple conformations that can potentially interact with different biological targets, leading to polypharmacological profiles that may be beneficial for certain therapeutic applications. Additionally, the larger ring size of diazepanes compared to piperazines can accommodate different substitution patterns and stereochemical arrangements, providing opportunities for fine-tuning pharmacological properties.
This compound specifically represents a valuable synthetic intermediate that combines the inherent biological relevance of the 1,4-diazepane core with the practical advantages of selective nitrogen protection. The stereochemical control provided by the (5R)-configuration enables the synthesis of enantiomerically pure compounds, which is crucial for pharmaceutical applications where stereochemistry can dramatically influence biological activity. The modular synthetic approaches that have been developed for accessing such protected diazepane derivatives have proven particularly valuable for lead-oriented synthesis strategies aimed at generating diverse compound libraries for biological screening.
| Biological Activity | Reference |
|---|---|
| Antipsychotic | |
| Anxiolytic | |
| Anthelmintic | |
| Anticonvulsant | |
| Antibacterial | |
| Antifungal | |
| Anticancer |
The significance of compounds like this compound extends beyond their immediate biological activities to their role as enabling synthetic intermediates. The protected nature of this compound allows for selective functionalization at the free nitrogen atom while maintaining the integrity of the seven-membered ring system. This selectivity is particularly important in the context of modern drug discovery, where complex synthetic transformations must be performed efficiently and with high selectivity to generate diverse libraries of biologically relevant compounds.
Recent advances in synthetic methodology have further enhanced the utility of 1,4-diazepane derivatives through the development of new routes from readily available starting materials such as N-propargylamines. These methodological improvements have made it increasingly feasible to access substituted and stereochemically defined diazepane derivatives, including compounds like this compound, in quantities suitable for biological evaluation and pharmaceutical development. The continued development of efficient synthetic routes to these structures ensures that the 1,4-diazepane scaffold will remain an important component of medicinal chemistry research for the foreseeable future.
Properties
IUPAC Name |
benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13/h2-6,12,15H,7-11H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUGXUOXPVSJFN-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzylamine with 5-methyl-1,4-diazepane-1-carboxylic acid under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as esterification, cyclization, and purification, with careful control of reaction parameters to optimize the production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which can target the carboxylate group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines can replace the benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylic acid.
Reduction: Benzyl (5r)-5-methyl-1,4-diazepane-1-methanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Benzyl (5r)-5-methyl-1,4-diazepane-1-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its diazepane ring and benzyl group. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
tert-Butyl (R)-5-Methyl-1,4-diazepane-1-carboxylate (CAS: 194032-42-3)
- Structure : Replaces the benzyl group with a tert-butyl ester.
- Molecular Formula : C₁₁H₂₂N₂O₂.
- Synthesis : Prepared via hydrogenation of a precursor using 10% Pd/C, yielding 87% as a yellow oil .
- Properties: Lower molecular weight (228.31 g/mol) and enhanced stability due to the bulky tert-butyl group.
Benzyl 5-Methyl-1,4-diazepane-1-carboxylate (CAS: 217972-87-7)
(S)-tert-Butyl 5-Methyl-1,4-diazepane-1-carboxylate (CAS: 1260619-37-1)
- Structure : Enantiomer of the tert-butyl derivative.
- Properties : Demonstrates the importance of chirality; the (S)-configuration may lead to divergent binding affinities compared to the (R)-form .
Functional Derivatives
Benzyl (5R)-4-[5-Bromo-2-(2H-triazol-2-yl)benzoyl]-5-methyl-1,4-diazepane-1-carboxylate (Patent Compound H-1)
This compound Hydrochloride (CAS: 1030377-27-5)
- Structure : Hydrochloride salt of the target compound.
- Properties : Higher molecular weight (284.78 g/mol) and improved solubility in polar solvents due to ionic character. Critical for pharmaceutical formulations .
Comparative Data Table
Research Findings and Implications
- Chirality Matters : The (R)-configuration in the target compound is essential for its role in Suvorexant synthesis, as enantiomeric impurities could reduce drug efficacy .
- Salt Forms : Hydrochloride derivatives offer practical advantages in drug manufacturing, such as controlled crystallinity and solubility .
Biological Activity
Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate, also known by its CAS number 1001401-60-0, is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C14H20N2O2
- Molecular Weight : 248.32 g/mol
- SMILES Notation : C[C@H]1NCCN(CC1)C(=O)OCc1ccccc1
- Complexity : 265
The compound features a chiral center, which is crucial for its biological activity and interaction with various biological targets.
1. Calcium Channel Inhibition
One of the notable biological activities of this compound is its inhibitory effect on calcium channels. This property has been linked to its potential use in treating neurological disorders such as epilepsy. In animal models, it demonstrated efficacy in reducing seizure activity by modulating calcium influx into neurons .
2. Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process:
- Step 1 : Coupling of benzaldehyde with methyl vinyl ketone.
- Step 2 : Formation of an azide from methyl nitrite.
Purification is achieved through liquid chromatography, yielding a high purity level (>99%) with minimal impurities .
Case Study 1: Antiepileptic Activity
A study evaluated the antiepileptic effects of this compound in rodent models. The compound was administered at varying doses, resulting in significant reductions in seizure frequency compared to control groups. The mechanism was attributed to calcium channel blockade, which stabilizes neuronal excitability.
Case Study 2: Multireceptor Binding Profile
Research indicates that similar diazepane derivatives exhibit multireceptor binding profiles. For instance, a diazepane analog was tested for binding affinities at various dopamine and serotonin receptors. The findings suggest that this compound may also interact with these receptors, potentially influencing mood and anxiety disorders .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyl (5R)-5-methyl-1,4-diazepane-1-carboxylate?
- The compound is synthesized via multi-step reactions starting from chiral precursors. A common route involves:
Chiral Intermediate Formation : Reacting methyl vinyl ketone with benzyl chloroformate in the presence of a base to form a key intermediate (e.g., benzyl 5-methyl-1,4-diazepane-1-carboxylate) .
Enantiomeric Separation : Using preparative chiral chromatography (e.g., Chiralpak AD column with EtOH/hexanes) to isolate the (R)-enantiomer, achieving high enantiomeric excess (e.g., retention time of 4.12 minutes for the desired isomer) .
Hydrogenation : Catalytic hydrogenation with Pd/C to remove protecting groups and stabilize the diazepane core .
- Yields typically range from 87% to 95%, depending on reaction optimization .
Q. How is the stereochemical configuration of the compound confirmed?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD with isocratic elution .
- Optical Rotation : Measures specific rotation (e.g., [α]D¹⁸ = +16.2°) to confirm chirality .
- X-ray Crystallography : Resolves absolute configuration by analyzing crystal packing and bond angles (applied to structurally similar diazepane derivatives) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Acts as a key intermediate in synthesizing orexin receptor antagonists (e.g., Suvorexant), which target insomnia and neurological disorders .
- Structure-Activity Relationship (SAR) Studies : Modifications to the diazepane core and benzyl group are explored to optimize receptor binding affinity .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Catalysts : Use asymmetric catalysis (e.g., Cinchona alkaloid-derived catalysts) during cyclization steps to enhance stereoselectivity.
- Chromatographic Resolution : Employ high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD) for preparative-scale separation .
- Dynamic Kinetic Resolution : Combine enzymatic or metal-catalyzed racemization with selective crystallization to improve yield and purity .
Q. What analytical challenges arise in characterizing this compound, and how are they resolved?
- NMR Signal Overlap : The diazepane ring protons may exhibit complex splitting patterns. Resolution is achieved using 2D NMR techniques (e.g., COSY, HSQC) to assign protons and confirm regiochemistry .
- Mass Spectrometry Fragmentation : LC-MS with high-resolution mass analyzers (e.g., Q-TOF) differentiates between isobaric species and confirms molecular ion peaks (e.g., m/z 248.321 for C₁₄H₂₀N₂O₂) .
- Chiral Purity Verification : Circular Dichroism (CD) spectroscopy complements HPLC to validate enantiomeric ratios .
Q. How does the compound’s stereochemistry influence its biological activity?
- The (R)-enantiomer exhibits higher binding affinity to orexin receptors due to optimal spatial alignment of the methyl group and benzyl carbamate moiety within the receptor’s hydrophobic pocket .
- Case Study : In Merck’s patent, the (R)-isomer demonstrated a 10-fold increase in receptor antagonism compared to the (S)-isomer, justifying its selection for clinical development .
Q. What computational methods are used to model its interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina predicts binding poses of the compound within orexin receptor subtypes (OX1R/OX2R), identifying critical hydrogen bonds and π-π interactions .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time, highlighting conformational flexibility of the diazepane ring in aqueous environments .
Data Contradictions and Resolutions
- Stereochemical Assignments : Early studies initially misassigned the (R)-configuration due to overlapping NMR signals. Resolution involved single-crystal X-ray diffraction of a derivative .
- Yield Variability : Discrepancies in hydrogenation yields (80–95%) were traced to Pd/C catalyst batch differences. Standardizing catalyst sourcing improved reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
